An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride
An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride
Introduction
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is a quaternary ammonium salt belonging to the benzisothiazole class of heterocyclic compounds. The benzisothiazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a positive charge on the nitrogen atom, along with the presence of a reactive chloro group at the 3-position and an ethyl substituent at the 2-position, imparts unique chemical and physical properties to this molecule. This guide provides a comprehensive overview of the essential techniques and methodologies for the synthesis, structural elucidation, and physicochemical characterization of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride, intended for researchers and professionals in drug development and chemical sciences.
The rationale behind the detailed characterization of this molecule lies in the fundamental principle of structure-activity relationship (SAR) studies. A thorough understanding of its three-dimensional structure, electronic properties, and stability is paramount for predicting its reactivity, designing novel analogs with enhanced biological activity, and ensuring its quality and purity in pharmaceutical formulations. This guide emphasizes the "why" behind experimental choices, providing a framework for robust and self-validating analytical workflows.
Synthesis and Purification
The synthesis of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is a two-step process, commencing with the synthesis of the precursor, 3-chloro-1,2-benzisothiazole, followed by its N-ethylation.
Part 1: Synthesis of 3-Chloro-1,2-benzisothiazole
The most common and efficient method for the synthesis of 3-chloro-1,2-benzisothiazole is the chlorination of 1,2-benzisothiazol-3(2H)-one. Several chlorinating agents can be employed, with thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) being the most prevalent.
Causality of Reagent Choice:
-
Thionyl Chloride (SOCl₂): Often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, simplifying purification. The reaction is typically performed in the presence of a catalytic amount of a tertiary amine or a solvent like N,N-dimethylformamide (DMF) to facilitate the reaction.
-
Phosphorus Oxychloride (POCl₃): A powerful chlorinating agent that can also be used. However, the workup procedure can be more complex due to the formation of phosphoric acid byproducts.[1]
Experimental Protocol: Synthesis of 3-Chloro-1,2-benzisothiazole using Thionyl Chloride [2]
-
To a stirred solution of 1,2-benzisothiazol-3(2H)-one (1 equivalent) in a suitable solvent such as chlorobenzene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to 70-80°C and maintain it for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield pure 3-chloro-1,2-benzisothiazole.
Part 2: Synthesis of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride (N-ethylation)
The second step involves the quaternization of the nitrogen atom of the 3-chloro-1,2-benzisothiazole ring with an ethylating agent. This is a classic Sₙ2 reaction where the nitrogen atom acts as a nucleophile.
Causality of Reagent Choice:
-
Ethylating Agent: Iodoethane or bromoethane are commonly used due to the good leaving group ability of iodide and bromide ions. Diethyl sulfate is another effective and less volatile alternative.
-
Solvent: A polar aprotic solvent such as acetonitrile or acetone is typically used to facilitate the Sₙ2 reaction.
Experimental Protocol: N-ethylation of 3-chloro-1,2-benzisothiazole
-
Dissolve 3-chloro-1,2-benzisothiazole (1 equivalent) in a suitable polar aprotic solvent like acetonitrile.
-
Add an excess of the ethylating agent, such as iodoethane (1.5-2 equivalents).
-
Reflux the reaction mixture for 12-24 hours, monitoring the formation of the product by TLC.
-
As the reaction progresses, the desired quaternary salt will precipitate out of the solution.
-
After completion, cool the reaction mixture and collect the precipitate by filtration.
-
Wash the solid with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to obtain pure 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride.
Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are crucial for this analysis.
¹H NMR Spectroscopy
-
Principle: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.
-
Expected Spectrum: The ¹H NMR spectrum of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is expected to show distinct signals for the aromatic protons and the ethyl group protons.
-
Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting pattern will be complex due to coupling with each other, likely appearing as multiplets. The exact chemical shifts are influenced by the electron-withdrawing nature of the isothiazolium ring.
-
Ethyl Group Protons: The ethyl group will exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons, being attached to the positively charged nitrogen, will be deshielded and appear at a higher chemical shift (downfield) compared to a typical ethyl group.
-
Experimental Protocol: ¹H NMR Spectroscopy [3]
-
Accurately weigh 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
¹³C NMR Spectroscopy
-
Principle: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
-
Expected Spectrum: The ¹³C NMR spectrum will show signals for all nine carbon atoms in the molecule.
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (typically δ 120-150 ppm).
-
Isothiazole Ring Carbons: The C-3 carbon, bonded to both chlorine and nitrogen, is expected to be significantly downfield. The other carbon of the heterocyclic ring will also be in the aromatic region.
-
Ethyl Group Carbons: The methylene carbon (-CH₂-) will be deshielded due to its attachment to the positively charged nitrogen, while the methyl carbon (-CH₃) will appear at a higher field.
-
Experimental Protocol: ¹³C NMR Spectroscopy [4]
-
Prepare a more concentrated sample (20-50 mg) in a deuterated solvent as for ¹H NMR.
-
Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each carbon.
-
Longer acquisition times are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Process the spectrum and assign the chemical shifts to the corresponding carbon atoms using chemical shift prediction tools and comparison with data from related compounds.[5][6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.5 - 8.5 (m) | 120 - 150 |
| -CH₂- (ethyl) | 4.0 - 4.5 (q) | 50 - 60 |
| -CH₃ (ethyl) | 1.5 - 2.0 (t) | 15 - 25 |
| C-3 | - | 160 - 170 |
Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
-
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
-
Expected Spectrum: For 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride, Electrospray Ionization (ESI) is a suitable technique. The mass spectrum will show the molecular ion peak corresponding to the cation [C₉H₉ClNS]⁺. The fragmentation pattern can provide further structural information.
Experimental Protocol: Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer using an ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum to identify the molecular ion peak and any significant fragment ions.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expected Spectrum: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as vibrations associated with the C-N and C-S bonds within the heterocyclic ring. The presence of the C-Cl bond will also give a characteristic absorption in the fingerprint region.
Experimental Protocol: IR Spectroscopy
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-N stretch | 1300 - 1350 |
| C-S stretch | 600 - 800 |
| C-Cl stretch | 650 - 750[7] |
Physicochemical Characterization
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. A reversed-phase HPLC method is typically suitable for this type of polar, ionic compound.
-
Method Development Rationale: A C18 column is a good starting point for reversed-phase chromatography.[8] The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve good separation from any impurities. Detection can be performed using a UV detector, as the benzisothiazole ring system is chromophoric.
Experimental Protocol: HPLC Analysis [8][9][10][11]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
UV-Visible Spectroscopy
-
Principle: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzisothiazole ring system contains a conjugated π-system, which will absorb UV radiation.
-
Expected Spectrum: The UV-Vis spectrum is expected to show one or more absorption maxima (λmax) in the UV region (200-400 nm), characteristic of the benzisothiazole chromophore. The position and intensity of these bands are sensitive to the substitution pattern and the solvent.[12][13][14]
Experimental Protocol: UV-Vis Spectroscopy
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the UV-Vis spectrum over a range of 200-800 nm using a spectrophotometer.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Melting Point Determination
-
Principle: The melting point is a fundamental physical property of a solid compound and is a good indicator of its purity. A sharp melting point range suggests a high degree of purity.
-
Procedure: The melting point is determined using a standard melting point apparatus.
Thermal Analysis (TGA/DSC)
-
Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting and decomposition.[15][16][17]
-
Expected Results: TGA will show the decomposition temperature of the salt. DSC will show a sharp endothermic peak corresponding to its melting point, followed by an exothermic decomposition profile.
Experimental Protocol: TGA/DSC
-
Accurately weigh a small amount of the sample (5-10 mg) into an aluminum pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the TGA and DSC curves.
X-ray Crystallography (Theoretical)
While a specific crystal structure for 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride may not be publicly available, X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in a solid.[18][19]
-
Principle: Single-crystal X-ray diffraction provides detailed information on bond lengths, bond angles, and intermolecular interactions.
-
Expected Structural Features: Based on related structures, the benzisothiazole ring system is expected to be largely planar. The ethyl group will be attached to the nitrogen atom, and the chloride ion will be present as a counterion in the crystal lattice, likely interacting with the cationic benzisothiazolium ring through electrostatic interactions and potentially hydrogen bonding.
Diagram of the Overall Characterization Workflow
Caption: A comprehensive workflow for the characterization of the target compound.
Conclusion
The structural analysis and characterization of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride require a multi-technique approach. The methodologies outlined in this guide, from synthesis to detailed spectroscopic and physicochemical analysis, provide a robust framework for obtaining a comprehensive understanding of this molecule. The causality-driven explanations for experimental choices are intended to empower researchers to not only follow protocols but also to critically evaluate and adapt them for their specific research needs. This detailed characterization is an indispensable step in the journey of drug discovery and development, ensuring the integrity and quality of novel chemical entities.
References
-
Separation of 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). ResearchGate. Available at: [Link]
-
The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. Available at: [Link]
-
Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic resonance in chemistry : MRC, 46(12), 1175–1179. Available at: [Link]
-
Jooken, E., Amery, R., & Meesschaert, B. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. American Journal of Analytical Chemistry, 15, 43-55. Available at: [Link]
-
UV/VIS SPECTROSCOPY. University of Pretoria. Available at: [Link]
-
1,2-Benzisothiazol-3(2H)-one, 2-(2-oxo-2-phenylethyl)-, 1,1-dioxide. PubChem. Available at: [Link]
-
HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. SIELC Technologies. Available at: [Link]
-
13-C NMR Chemical Shift Table.pdf. Available at: [Link]
- Process for the preparation of 3-chloro-1,2-benzisothiazoles. Google Patents.
-
Synthesis of 3-Chloro-1,2-benzisothiazole. PrepChem.com. Available at: [Link]
-
FTIR spectrum of Sbenzyl isothiouronium chloride. ResearchGate. Available at: [Link]
-
Zia-ur-Rehman, M., Choudhary, M. I., & Atta-ur-Rahman (2009). 2-(Prop-2-enyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta crystallographica. Section E, Structure reports online, 65(Pt 12), o3134. Available at: [Link]
-
Measuring methods available and examples of their applications 1H NMR (Proton nuclear magnetic resonance). Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
Thermal Analysis TGA / DTA. Available at: [Link]
-
Protocols. NMR Facility - Chemistry Department - The University of Chicago. Available at: [Link]
-
NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-Portal.org. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Reaction of 3-chloro-1,2-benzisothiazole with diethyl malonate in the presence of tetra-alkylammonium salts. Properties and X-ray crystal structure analysis of 3-(3-aminobenzo[b]thiophen-2-yl). RSC Publishing. Available at: [Link]
-
1,2-Benzisothiazoles. Part II. Reactions of 3-chloro-1,2-benzisothiazole with carbanions. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
-
Thermal Analysis- TGA/DSC. MooreAnalytical. Available at: [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]
-
1H NMR. EPFL. Available at: [Link]
- Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds. Google Patents.
-
3-Chloro-1,2-benzisothiazole. PubChem. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808). FooDB. Available at: [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]
-
Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). PMC - NIH. Available at: [Link]
-
Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Mettler Toledo. Available at: [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]
-
Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates. PubMed. Available at: [Link]
-
What does an additional peak in FTIR between 3100 and 3300 nm affect the quality of the material, benzethonium chloride USP??. ResearchGate. Available at: [Link]
-
1,3,5-Benzenetricarbonyl trichloride. NIST WebBook. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Chloro-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. scirp.org [scirp.org]
- 11. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. web.abo.fi [web.abo.fi]
- 16. mooreanalytical.com [mooreanalytical.com]
- 17. mt.com [mt.com]
- 18. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
